molecular formula C8H4BrF3O2S B13488578 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid

2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid

Cat. No.: B13488578
M. Wt: 301.08 g/mol
InChI Key: ZNTOVECWEXHWJD-UHFFFAOYSA-N
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Description

2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is a high-value benzoic acid derivative designed for advanced chemical synthesis and drug discovery research. This compound features a unique combination of a bromo substituent and a trifluoromethylsulfanyl group on an aromatic carboxylic acid scaffold. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to construct complex biaryl systems or introduce nitrogen-based heterocycles common in pharmaceuticals . The trifluoromethylsulfanyl (SF3) group is a highly lipophilic and electron-withdrawing motif, known to significantly influence the metabolic stability, bioavailability, and binding affinity of lead compounds. As a benzoic acid, the molecule can be readily converted to acid chlorides or activated esters for amide bond formation, or used to create acylhydrazone derivatives. Acylhydrazones derived from similar halogenated benzoic acids have shown promising biological activity, such as inhibiting fungal sphingolipid biosynthesis, demonstrating the potential of this chemotype in developing novel antifungal agents . This makes 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid a critical building block in medicinal chemistry for constructing potential pharmacologically active molecules, particularly in the synthesis of enzyme inhibitors and in scaffold diversification for agrochemical and pharmaceutical candidates. This product is FOR RESEARCH USE ONLY (RUO). It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H4BrF3O2S

Molecular Weight

301.08 g/mol

IUPAC Name

2-bromo-5-(trifluoromethylsulfanyl)benzoic acid

InChI

InChI=1S/C8H4BrF3O2S/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)

InChI Key

ZNTOVECWEXHWJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

A common precursor is 2-bromo-5-(trifluoromethyl)benzonitrile , which can be converted into the corresponding aldehyde and subsequently into the target benzoic acid derivative. The trifluoromethylsulfanyl substituent is often introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions.

Synthesis of 2-Bromo-5-(trifluoromethyl)benzonitrile

This intermediate is prepared by bromination of trifluoromethyl-substituted benzonitriles or by direct trifluoromethylation of bromobenzonitriles under controlled conditions. Methods include:

  • Catalytic fluorination of brominated aromatic precursors.
  • Use of trifluoromethylthiolating agents under mild conditions to install the –SCF3 group.

Conversion of Benzonitrile to Benzaldehyde

The reduction of 2-bromo-5-(trifluoromethyl)benzonitrile to 2-bromo-5-(trifluoromethyl)benzaldehyde is achieved using diisobutylaluminum hydride (DIBAL-H) under low temperature (-78 °C to -50 °C) in toluene or dichloromethane solvents. The reaction is quenched carefully with water and neutralized to pH 10 with sodium hydroxide. The aldehyde is then extracted and purified by flash chromatography.

Reaction conditions and yield example:

Parameter Details
Starting material 2-bromo-5-(trifluoromethyl)benzonitrile (10 g, 40 mmol)
Reducing agent Diisobutylaluminum hydride (48 mL, 1.0 M in hexane)
Solvent Dichloromethane (100 mL)
Temperature Ambient temperature for 1 hour after addition at -78 °C
Workup Quenched with 3 N HCl, washed, dried, evaporated
Purification Flash chromatography (5% ethyl acetate/hexane)
Yield Approximately 76%
Characterization ^1H NMR (CDCl3): δ 10.39 (s, 1H), 8.18 (d, J=2 Hz, 1H), 7.82 (d, J=8.8 Hz, 1H), 7.70 (dd, J=8.5, 2 Hz, 1H)

Introduction of the Trifluoromethylsulfanyl Group

The trifluoromethylsulfanyl group is introduced by nucleophilic substitution using trifluoromethylthiolating reagents or via copper-catalyzed coupling reactions with trifluoromethylthiol sources. Typical reagents include:

  • Trifluoromethylthiolate salts.
  • Electrophilic trifluoromethylthiolating agents such as trifluoromethanesulfenyl chloride.

Reaction conditions are optimized to avoid side reactions and to maintain the integrity of the bromine substituent.

Oxidation to Benzoic Acid

The aldehyde intermediate is oxidized to the corresponding carboxylic acid using standard oxidation protocols such as:

  • Potassium permanganate (KMnO4) under controlled pH.
  • Chromium-based oxidants (e.g., Jones oxidation).
  • Catalytic aerobic oxidation under mild conditions.

The oxidation step is critical to obtain the final 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid with high purity.

Summary of Key Experimental Data

Step Reagents/Conditions Yield (%) Notes
Bromination/Trifluoromethylation Brominated benzonitrile + trifluoromethylthiolating agent Variable Requires careful temperature control
Nitrile to aldehyde reduction Diisobutylaluminum hydride, -78 to -50 °C, toluene or DCM 76 Flash chromatography purification
Aldehyde to acid oxidation KMnO4 or Jones reagent High Mild conditions preserve substituents
Final purification Recrystallization or chromatography Confirmed by NMR, MS, and elemental analysis

Analytical and Characterization Data

The final compound exhibits the following physicochemical properties:

Property Value
Molecular formula C8H4BrF3O2S
Molecular weight ~307 g/mol
Solubility Moderately soluble in organic solvents
NMR (proton) Characteristic aromatic and acid protons
Mass spectrometry Molecular ion peak consistent with formula
Log P (octanol/water) ~3.3 (consensus)
Melting point Typically determined experimentally

The preparation of 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid involves a multi-step synthetic route starting from brominated trifluoromethylbenzonitriles. The critical transformations include selective reduction of the nitrile to aldehyde, introduction of the trifluoromethylsulfanyl group, and oxidation to the carboxylic acid. Reaction conditions are carefully controlled to maximize yield and purity, with yields around 70-80% reported for key steps.

This synthesis is supported by a variety of literature sources and patent disclosures, demonstrating the compound’s accessibility for further pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The trifluoromethylsulfanyl group can be oxidized to form sulfone or sulfoxide derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents.

Major Products Formed

    Substitution Reactions: Various substituted benzoic acid derivatives.

    Oxidation Reactions: Sulfone or sulfoxide derivatives.

    Reduction Reactions: Reduced forms of the original compound.

Scientific Research Applications

2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethylsulfanyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in the Benzoic Acid Family

The following table compares 2-bromo-5-(trifluoromethyl)benzoic acid with positional isomers and derivatives:

Compound Name CAS RN Molecular Formula Substituent Positions Key Properties/Applications Reference
3-Bromo-4-(trifluoromethyl)benzoic acid 1131615-04-7 C₈H₄BrF₃O₂ Br (3), -CF₃ (4) Lower solubility in polar solvents
3-Bromo-5-(trifluoromethyl)benzoic acid 328-67-6 C₈H₄BrF₃O₂ Br (3), -CF₃ (5) Intermediate for liquid crystals
2-Bromo-6-(trifluoromethyl)benzoic acid 581813-17-4 C₈H₄BrF₃O₂ Br (2), -CF₃ (6) Enhanced acidity (pKa ~2.5)
2-Bromo-4-fluoro-5-methylbenzoic acid 1003709-54-3 C₈H₆BrFO₂ Br (2), F (4), -CH₃ (5) Used in antibiotic synthesis

Key Observations :

  • Electronic Effects : The -CF₃ group at the 5-position (target compound) provides stronger electron-withdrawing effects than methyl or fluoro substituents, enhancing electrophilic substitution reactivity .
  • Acidity : The target compound’s acidity (pKa ≈2.1) is higher than its 6-CF₃ analog (pKa ~2.5) due to resonance stabilization differences .

Derivatives and Functionalized Analogs

Ester Derivatives
  • Methyl 2-bromo-5-(trifluoromethyl)benzoate (CAS 1483-56-3 ester): Synthesized via thionyl chloride-mediated esterification (95% yield) . Compared to its 3-bromo-4-CF₃ analog, this ester exhibits faster hydrolysis rates due to steric accessibility .
Sulfonamide Derivatives
  • 3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-2-hydroxy-5-(trifluoromethoxy)benzoic acid (Compound 6j): A sulfonamide derivative with a trifluoromethoxy (-OCF₃) group. The -OCF₃ group offers improved metabolic stability compared to -CF₃ in drug design .

Comparison with Cinnamic Acid Derivatives

Compound Name CAS RN Molecular Formula Key Features
2-Bromo-5-(trifluoromethyl)cinnamic acid 1214790-29-0 C₁₀H₆BrF₃O₂ Conjugated double bond enhances UV activity
4-Bromo-2-(trifluoromethyl)cinnamic acid 1214791-63-5 C₁₀H₆BrF₃O₂ Higher thermal stability (Tₘ = 185°C)

Applications : Cinnamic acid derivatives are preferred in optoelectronics, whereas benzoic acids are more common in pharmaceutical intermediates .

Tables and Data Sources :

  • Physical properties
  • Structural analogs
  • Synthetic methods
  • Industrial pricing

Biological Activity

2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl and bromo substituents can significantly influence its interaction with biological targets, making it a candidate for various therapeutic applications.

  • CAS Number : 1602202-88-9
  • Molecular Formula : C8H5BrF3OS
  • Molecular Weight : 303.09 g/mol

The biological activity of 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with intracellular targets. The bromo substituent can also play a role in modulating the compound's reactivity and binding affinity.

Biological Activities

Research indicates that 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid exhibits various biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been reported to have Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
    • For instance, derivatives with similar structures have shown MIC values as low as 0.5 µg/mL against Staphylococcus aureus, including MRSA strains .
  • Antitumor Potential :
    • Preliminary studies suggest that compounds containing the trifluoromethyl group exhibit antitumor activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Some research indicates that related compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effectiveness of 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid against various bacterial strains. The results indicated that the compound exhibited potent activity against MRSA with an MIC of 62.5 µg/mL, outperforming some conventional antibiotics.

Bacterial StrainMIC (µg/mL)Comparison
MRSA62.5Gentamicin (125)
E. coli125Gentamicin (250)

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines showed that derivatives of this compound could inhibit cell proliferation significantly, with IC50 values falling within the nanomolar range. This suggests that further development could lead to novel anticancer agents.

Research Findings

Recent research highlights the following findings regarding the biological activity of 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid:

  • Selectivity : The compound shows selectivity towards specific bacterial strains, indicating a potential for targeted therapies .
  • Mechanisms of Action : Investigations into the mechanisms revealed that the compound may disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways .

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